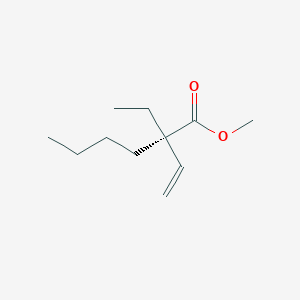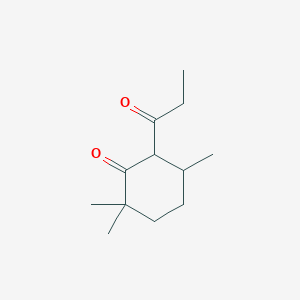
3-Cyclopentylbut-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentylbut-2-en-1-ol: is an organic compound characterized by a cyclopentyl group attached to a butenol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentylbut-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with but-2-en-1-ol under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF). The mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclopentylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Cyclopentylbut-2-en-1-one.
Reduction: 3-Cyclopentylbutan-1-ol.
Substitution: 3-Cyclopentylbut-2-en-1-chloride.
Aplicaciones Científicas De Investigación
Chemistry: 3-Cyclopentylbut-2-en-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of cyclopentyl groups on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its biological activity and therapeutic potential.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-Cyclopentylbut-2-en-1-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The cyclopentyl group can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparación Con Compuestos Similares
- 3-Cyclopenten-1-ol
- 2-Cyclopentenol
- Cyclopent-2-en-1-ol
Comparison: 3-Cyclopentylbut-2-en-1-ol is unique due to the presence of both a cyclopentyl group and a butenol chain. This combination imparts distinct chemical and physical properties compared to similar compounds. For instance, 3-Cyclopenten-1-ol and 2-Cyclopentenol lack the butenol chain, which affects their reactivity and applications.
Propiedades
Número CAS |
919104-84-0 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
3-cyclopentylbut-2-en-1-ol |
InChI |
InChI=1S/C9H16O/c1-8(6-7-10)9-4-2-3-5-9/h6,9-10H,2-5,7H2,1H3 |
Clave InChI |
KYCRJIBEFZACAD-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCO)C1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B14199955.png)
![3,3'-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14199959.png)

![2-Amino-5-{[(3-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B14199966.png)
methanone](/img/structure/B14199972.png)
![9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene](/img/structure/B14199984.png)
![6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine](/img/structure/B14199998.png)
![2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol](/img/structure/B14200001.png)
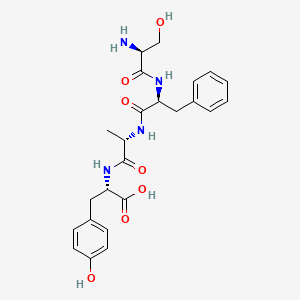
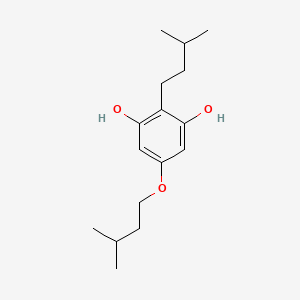
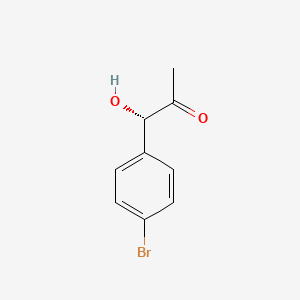
![Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14200015.png)
